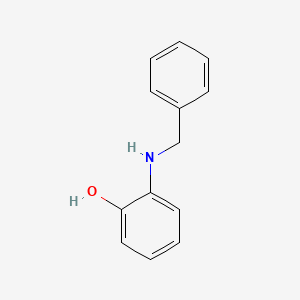

2-(Benzylamino)phenol

描述

4-(Benzylamino)phenol (CAS 103-14-0) is an aromatic compound with the molecular formula C₁₃H₁₃NO (molecular weight: 199.25 g/mol). It features a phenol core substituted with a benzylamino group (-NH-CH₂-C₆H₅) at the para position. This compound is a light brown powder with moderate solubility in polar organic solvents (e.g., 50% in methanol and ethanol) but low solubility in water (0.06%) and gasoline .

属性

分子式 |

C13H13NO |

|---|---|

分子量 |

199.25 g/mol |

IUPAC 名称 |

2-(benzylamino)phenol |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |

InChI 键 |

AEEZXQFUVDKVFT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Benzylamino)phenol with other benzylamino-substituted compounds, focusing on structural variations, synthesis, and applications.

Positional Isomers: 2- vs. 4-Substitution

While direct data on 2-(Benzylamino)phenol (ortho isomer) is absent in the evidence, inferences can be drawn from related compounds:

- 2-Aminobenzophenone (CAS 2835-68-9): This compound has an amino group at the ortho position of a benzophenone backbone. Ortho-substituted amines often exhibit steric hindrance, reducing reactivity compared to para isomers. For example, 2-aminobenzophenone is used in photostabilizers and dyes, whereas para-substituted derivatives like 4-(Benzylamino)phenol may have distinct applications in antioxidants or pharmaceuticals due to enhanced electronic effects .

- 2-(Benzylamino)pyridine: The pyridine ring’s electron-deficient nature alters the benzylamino group’s basicity compared to phenol derivatives.

Functional Group Variations

a) N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

- Structure: These analogs feature a benzylamino group attached to an oxoethyl chain, forming amide linkages with benzoyl groups.

- Synthesis : Prepared via EDC/HOBt-mediated coupling of benzoylglycine with substituted benzylamines, yielding high purity (Table 1) .

- Applications: Demonstrated activity in pancreatic β-cell modulation, highlighting the pharmacological relevance of benzylamino motifs. In contrast, 4-(Benzylamino)phenol’s phenolic -OH group may confer antioxidant properties .

b) 2-Benzylamino-2-phenylbutanol

- Structure: A butanol derivative with benzylamino and phenyl groups at the C2 position.

- Properties: Higher molecular weight (255.35 g/mol) and lipophilicity (density: 1.065 g/cm³) compared to 4-(Benzylamino)phenol. Soluble in dichloromethane, suggesting utility in non-polar formulations .

Core Aromatic System Variations

- 4-Benzylaminopyridine: Replacing the phenol ring with pyridine increases basicity and alters solubility. Such derivatives are often used in coordination chemistry or as catalysts .

- Benzo[b]thiophene Derivatives: Heterocyclic cores like benzo[b]thiophene (e.g., 2-(2-methylphenyl)-benzo[b]thiophene) exhibit distinct electronic properties, making them suitable for materials science applications compared to phenolic systems .

Data Tables

Table 1: Key Properties of Selected Benzylamino Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| 4-(Benzylamino)phenol | C₁₃H₁₃NO | 199.25 | Methanol, ethanol | Antioxidants, synthesis |

| 2-(Benzylamino)pyridine | C₁₂H₁₂N₂ | 184.24 | Dichloromethane | Pharmacology, catalysis |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C₁₆H₁₆N₂O₂ | 268.31 | DMF, ethanol | Pancreatic β-cell modulators |

| 2-Benzylamino-2-phenylbutanol | C₁₇H₂₁NO | 255.35 | Dichloromethane | Lipophilic formulations |

Research Findings and Implications

- Positional Effects: Para-substituted benzylamino compounds (e.g., 4-(Benzylamino)phenol) generally exhibit higher solubility in polar solvents than ortho analogs due to reduced steric hindrance .

- Pharmacological Relevance: Benzylamino groups in amide-linked compounds (e.g., ) show targeted bioactivity, whereas phenolic derivatives may serve as antioxidants or intermediates in heterocyclic synthesis .

- Synthetic Flexibility: Coupling agents like EDC/HOBt and HATU enable efficient synthesis of benzylamino derivatives, underscoring their versatility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。